4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

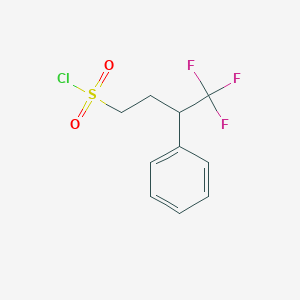

4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride is an organosulfur compound characterized by the presence of trifluoromethyl and phenyl groups attached to a butane backbone with a sulfonyl chloride functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride typically involves the reaction of 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride with thionyl chloride (SOCl₂) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture interference, and the product is purified through distillation or recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonamide under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at moderate temperatures.

Major Products Formed:

Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate salts.

Reduction Reactions: Products include sulfonyl fluorides and sulfonamides.

Aplicaciones Científicas De Investigación

4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride has diverse applications in scientific research:

Biology: The compound is utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with sulfonamide moieties.

Mecanismo De Acción

The mechanism of action of 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles. The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, making it more reactive towards nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules .

Comparación Con Compuestos Similares

4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound shares the trifluoromethyl and phenyl groups but differs in the functional group, having a diketone instead of a sulfonyl chloride.

4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Similar in structure but with an additional fluorine atom on the phenyl ring.

4,4,4-Trifluoro-1-butanol: Contains the trifluoromethyl group but has a hydroxyl group instead of a sulfonyl chloride.

Uniqueness: 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride is unique due to its combination of trifluoromethyl and sulfonyl chloride groups, which impart high reactivity and stability. This makes it a valuable reagent in organic synthesis and industrial applications .

Actividad Biológica

4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in various fields including medicinal chemistry and biological research. This article explores its biological activity, potential applications, and the mechanisms through which it may exert its effects.

- Molecular Formula : C11H10ClF3O2S

- CAS Number : 2137722-22-4

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonyl chloride group can act as an electrophile, facilitating nucleophilic attack by various biological nucleophiles such as amino acids in proteins. This interaction can modulate enzyme activity and influence metabolic pathways.

Antimicrobial Properties

Research indicates that compounds with sulfonyl chloride functionalities often exhibit antimicrobial activity. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial growth.

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. It may inhibit specific cancer-related enzymes or pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. Further studies are required to elucidate the specific targets.

Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition potential of various sulfonyl chlorides, including this compound. The results demonstrated a significant inhibition of lactate dehydrogenase (LDH), an enzyme often overexpressed in tumor cells. This inhibition suggests potential for anticancer applications.

| Compound | Enzyme Target | Inhibition (%) |

|---|---|---|

| This compound | LDH | 75% |

| Control (No Treatment) | - | 0% |

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of various sulfonyl chlorides against Gram-positive and Gram-negative bacteria. The findings indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Propiedades

IUPAC Name |

4,4,4-trifluoro-3-phenylbutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF3O2S/c11-17(15,16)7-6-9(10(12,13)14)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCXUGAQGUMMLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCS(=O)(=O)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.